
Tos-PEG3-CH2COOtBu
概要
説明
Tos-PEG3-CH2COOtBu is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of Tos-PEG3-CH2COOtBu can be achieved from Hydroxy-PEG2-CH2CO2t-Bu and Tosyl chloride .Molecular Structure Analysis
The molecular weight of Tos-PEG3-CH2COOtBu is 418.50 . Its molecular formula is C19H30O8S . The structure of Tos-PEG3-CH2COOtBu can be represented by the SMILES notation: O=C (OC © ©C)COCCOCCOCCOS (=O) (C1=CC=C ©C=C1)=O .Chemical Reactions Analysis
Tos-PEG3-CH2COOtBu is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Tos-PEG3-CH2COOtBu has a molecular weight of 418.50 . Its molecular formula is C19H30O8S . The structure of Tos-PEG3-CH2COOtBu can be represented by the SMILES notation: O=C (OC © ©C)COCCOCCOCCOS (=O) (C1=CC=C ©C=C1)=O .科学的研究の応用
Enhanced Anticancer Efficacy : Alpha-tocopheryl polyethylene glycol succinate (TPGS), a PEG conjugate, has been used to enhance the bioavailability of poorly absorbed drugs and as a vehicle for drug delivery systems. TPGS demonstrates enhanced anticancer activity compared to alpha-tocopheryl succinate (TOS) alone. It is more effective at inducing apoptosis and generating reactive oxygen species, which are crucial in cancer treatment (Youk et al., 2005).
Cancer Treatment with Nanoparticles : α-Tocopheryl succinate (α-TOS)-based nanovehicles have been developed to improve solubility in physiological media. Amphiphilic block copolymers synthesized via reversible addition–fragmentation chain transfer polymerization (RAFT) can form nanoparticles that are rapidly endocytosed by cancer cells. The biological activity of these nanoparticles depends on the molecular weight of PEG and the content of the methacrylic derivative of α-tocopheryl succinate (MTOS) (Palao-Suay et al., 2016).
PEGylation in Pharmaceuticals : PEGylation, the covalent attachment of PEG to biological macromolecules, is employed to improve the stability and efficacy of peptides and proteins in pharmaceutical applications. This process can shield antigenic and immunogenic epitopes, prevent proteolytic degradation, and alter biodistribution (Roberts et al., 2002).
Drug and Gene Delivery : PEG coatings on nanoparticles, known as PEGylation, are crucial for improving the efficiency of drug and gene delivery. PEGylated nanoparticles can evade immune system detection and have prolonged systemic circulation time, making them effective for delivering therapeutic agents (Suk et al., 2016).
作用機序
Target of Action
Tos-PEG3-CH2COOtBu is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of Tos-PEG3-CH2COOtBu are therefore the proteins that it is designed to degrade.
Mode of Action
Tos-PEG3-CH2COOtBu, as a PROTAC linker, is used to connect two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule thus formed can bind to both the target protein and an E3 ubiquitin ligase simultaneously, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of Tos-PEG3-CH2COOtBu is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .
Pharmacokinetics
The pharmacokinetics of Tos-PEG3-CH2COOtBu would depend on the specific PROTAC molecule it is part of. Generally, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PROTACs are complex and can be influenced by many factors, including the properties of the ligands used, the linker length and composition, and the nature of the target protein and E3 ligase .
Result of Action
The result of the action of Tos-PEG3-CH2COOtBu is the selective degradation of the target protein . By removing specific proteins, PROTACs can modulate cellular processes and potentially lead to therapeutic effects .
Action Environment
The action of Tos-PEG3-CH2COOtBu, like all PROTACs, takes place intracellularly . Environmental factors that can influence the action of Tos-PEG3-CH2COOtBu include the expression levels of the target protein and E3 ligase, the presence of competing substrates, and the activity of the proteasome .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURGLGHXALBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG3-CH2COOtBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



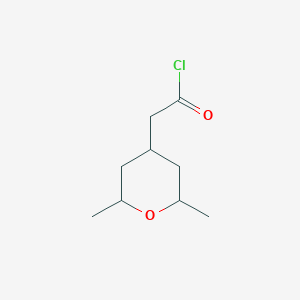
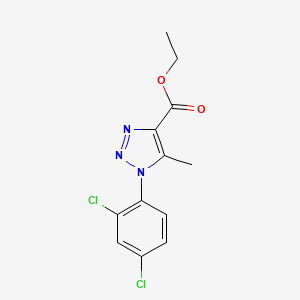

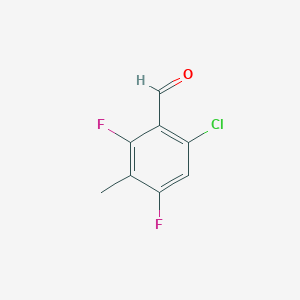

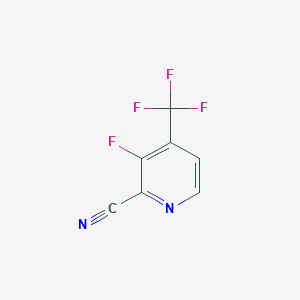
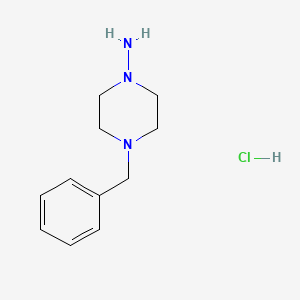
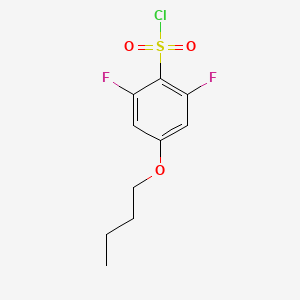


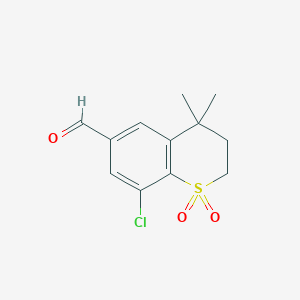
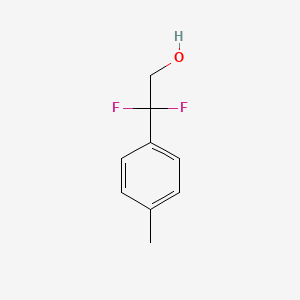
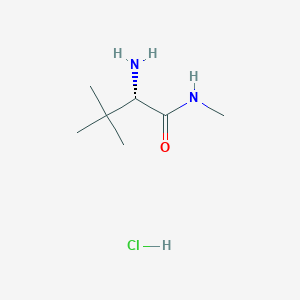
![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)